molecular formula C19H22N2O4 B11095269 N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

Cat. No.: B11095269
M. Wt: 342.4 g/mol
InChI Key: XFYRNAQVPYUGOA-NDENLUEZSA-N
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Description

N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-(4-methoxy-3-methylphenyl)butanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine compounds.

Scientific Research Applications

N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing biochemical pathways. Additionally, the compound’s aromatic rings can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its biological activities and structural similarities.

    4-Hydroxy-2-quinolones:

Uniqueness

N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C19H22N2O4/c1-13-10-14(6-9-18(13)25-2)4-3-5-19(24)21-20-12-15-7-8-16(22)11-17(15)23/h6-12,22-23H,3-5H2,1-2H3,(H,21,24)/b20-12-

InChI Key

XFYRNAQVPYUGOA-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC(=O)N/N=C\C2=C(C=C(C=C2)O)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=C(C=C(C=C2)O)O)OC

Origin of Product

United States

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